molecular formula C8H17N B13657582 Ethyl(hex-5-en-1-yl)amine

Ethyl(hex-5-en-1-yl)amine

Cat. No.: B13657582
M. Wt: 127.23 g/mol
InChI Key: CLUIVQIXTWWIEG-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Unsaturated Aliphatic Amines

Amines are formally derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. davuniversity.org They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of carbon groups attached to the nitrogen atom. wikipedia.org Ethyl(hex-5-en-1-yl)amine, with its two alkyl substituents on the nitrogen, is a secondary amine.

The structure combines two key functional groups: the amine and the alkene.

Aliphatic Amine: The nitrogen is bonded to open-chain alkyl and alkenyl groups, defining it as an aliphatic amine. fiveable.me Aliphatic amines are typically basic and act as nucleophiles due to the lone pair of electrons on the nitrogen atom. wikipedia.org

Unsaturated System: The hexenyl group contains a C=C double bond, making the molecule unsaturated. This site is susceptible to a wide range of electrophilic addition and transition-metal-catalyzed reactions. semnan.ac.ir

The dual functionality of unsaturated amines like this compound makes them valuable building blocks in organic synthesis. rsc.org The presence of both a nucleophilic nitrogen center and a reactive double bond within the same molecule allows for a variety of selective chemical transformations. This makes such compounds versatile intermediates for constructing more complex molecular architectures, including nitrogen-containing heterocyclic compounds which are prevalent in pharmaceuticals and natural products. rsc.orgresearchgate.net

Historical Context and Evolution of Research on Alkenyl Amine Systems

The study of amines is a cornerstone of organic chemistry, with early research focusing on their synthesis, basicity, and fundamental reactions. davuniversity.org The investigation of more complex systems like alkenyl amines has evolved significantly with advances in synthetic methodology.

Historically, the synthesis of amines often involved methods like the reduction of nitro compounds or the reaction of alkyl halides with ammonia. davuniversity.org However, controlling selectivity in molecules with multiple reactive sites was a significant challenge.

The advent of modern catalysis, particularly palladium-catalyzed cross-coupling reactions, revolutionized the synthesis and application of complex amines, including those containing alkenyl groups. researchgate.net Research has progressed from simple N-functionalization to the highly selective C-functionalization of amines. nih.gov Contemporary research often focuses on developing catalytic methods to achieve transformations that were previously difficult, such as the direct functionalization of C-H bonds adjacent to the amine nitrogen or the controlled manipulation of the alkene group. nih.govacs.org

Furthermore, the strategic placement of an amine and an alkene within the same molecule, as seen in this compound, is exploited in intramolecular reactions. These reactions, where the amine and alkene within the same molecule react with each other, are powerful methods for the stereoselective synthesis of cyclic amines (heterocycles). rsc.org The development of reactions like the aza-Michael addition has provided efficient pathways to synthesize β-amino carbonyl compounds from unsaturated systems and amines, highlighting the ongoing evolution of strategies to harness the reactivity of alkenyl amine systems. semnan.ac.ir

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
IUPAC Name N-ethylhex-5-en-1-amine
Classification Secondary Aliphatic Amine
Boiling Point Data not publicly available
Density Data not publicly available
CAS Number Data not publicly available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-ethylhex-5-en-1-amine

InChI

InChI=1S/C8H17N/c1-3-5-6-7-8-9-4-2/h3,9H,1,4-8H2,2H3

InChI Key

CLUIVQIXTWWIEG-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCC=C

Origin of Product

United States

Reactivity and Reaction Mechanisms of Ethyl Hex 5 En 1 Yl Amine

Reactivity of the Secondary Amine Moiety

The secondary amine group in Ethyl(hex-5-en-1-yl)amine is a nucleophilic center, characterized by the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of bond-forming reactions.

N-Functionalization Reactions (e.g., Acylation, Sulfonylation)

The nitrogen atom of this compound can be readily functionalized through reactions with electrophilic acylating and sulfonylating agents.

N-Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form an amide. The lone pair on the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the corresponding N,N-disubstituted amide. The amide bond is a crucial functional group in chemistry and biology. researchgate.net Methods for N-acylation are among the most extensively studied reactions in organic chemistry. researchgate.net

N-Sulfonylation: Similarly, this compound can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. organic-chemistry.org The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This reaction is often used to protect the amine group or to introduce the sulfonamide functional group, which is prevalent in many pharmaceuticals. rsc.org For instance, SES-Sulfonamides (2-(trimethylsilyl)ethanesulfonamides) that also contain a terminal alkene can undergo cyclization reactions in the presence of a metal catalyst or an oxidant. orgsyn.org

Reaction TypeReagent ExampleProduct Functional Group
N-AcylationAcetyl chlorideAmide
N-SulfonylationBenzenesulfonyl chlorideSulfonamide

Reactions Leading to Tertiary Amines and Quaternary Ammonium (B1175870) Salts

The secondary amine can undergo further alkylation to produce tertiary amines and, subsequently, quaternary ammonium salts. chemistrystudent.com

Formation of Tertiary Amines: The reaction of this compound with an alkyl halide (e.g., methyl iodide) results in the formation of a tertiary amine. In this nucleophilic substitution reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemistrystudent.comlibretexts.org A base is typically used to neutralize the resulting ammonium salt and regenerate the free tertiary amine. libretexts.org This process can sometimes be challenging to control, as the resulting tertiary amine can also react with the alkyl halide. acs.org

Formation of Quaternary Ammonium Salts: If the alkylation is allowed to proceed further, the tertiary amine formed will react with another molecule of the alkyl halide. libretexts.orgphysicsandmathstutor.com This second alkylation step leads to the formation of a quaternary ammonium salt, a compound in which the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, this charge is independent of the solution's pH. wikipedia.org These salts have applications as phase transfer catalysts and in antimicrobial agents. wikipedia.org

Starting MaterialReagentProduct Type
Secondary AmineAlkyl HalideTertiary Amine
Tertiary AmineAlkyl HalideQuaternary Ammonium Salt

Condensation Reactions with Carbonyl Compounds (e.g., Enamine Formation)

Secondary amines react with aldehydes and ketones containing an α-hydrogen to form enamines, not imines. makingmolecules.comchemistrysteps.com Imines are characterized by a C=N double bond and are formed from primary amines. masterorganicchemistry.comyoutube.com

The reaction of this compound with an aldehyde or ketone (e.g., cyclohexanone) is typically acid-catalyzed and involves the loss of a water molecule. masterorganicchemistry.comlibretexts.org The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon. makingmolecules.com This is followed by proton transfers to form a carbinolamine intermediate. libretexts.org The oxygen of the carbinolamine is then protonated, turning it into a good leaving group (water). libretexts.org The lone pair on the nitrogen helps to eliminate the water molecule, forming an iminium ion. chemistrysteps.com Since the nitrogen atom in this intermediate lacks a proton to be removed (as it would in imine formation from a primary amine), a proton is instead removed from an adjacent carbon (the α-carbon), leading to the formation of the C=C double bond of the enamine. makingmolecules.comchemistrysteps.com Enamines are useful synthetic intermediates as they are nucleophilic at the α-carbon. masterorganicchemistry.com

Reactivity of the Terminal Alkene Moiety

The hex-5-en-1-yl portion of the molecule contains a terminal C=C double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration)

The pi bond of the alkene can act as a nucleophile, attacking electrophilic species in addition reactions. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (H-X, such as H-Br or H-Cl) across the double bond proceeds via an electrophilic addition mechanism. libretexts.orgmsu.edu The initial step is the attack of the alkene's pi electrons on the hydrogen atom of the H-X, which protonates one of the double-bonded carbons. ucr.edu According to Markovnikov's rule, the hydrogen adds to the terminal carbon (the one with more hydrogen atoms), forming a more stable secondary carbocation on the internal carbon. ucr.eduyoutube.com The halide ion (X⁻) then acts as a nucleophile, rapidly attacking the carbocation to form the final alkyl halide product. ucr.edu

Hydration: The addition of water across the double bond, known as hydration, typically requires an acid catalyst (like sulfuric acid) to form an alcohol. youtube.comfiveable.me The mechanism is similar to hydrohalogenation, starting with the protonation of the alkene to form a carbocation intermediate. youtube.com A water molecule then attacks the carbocation, and a subsequent deprotonation step yields the alcohol. youtube.com Following Markovnikov's rule, this reaction produces a secondary alcohol (heptan-2-ol derivative). researchgate.net Alternative methods like oxymercuration-demercuration can also yield Markovnikov alcohols, while hydroboration-oxidation provides a route to anti-Markovnikov products (primary alcohols). libretexts.org

ReactionReagentKey PrincipleProduct (for the hexenyl moiety)
HydrohalogenationH-BrMarkovnikov's Rule5-Bromo-hexyl derivative
Acid-Catalyzed HydrationH₂O, H₂SO₄Markovnikov's RuleHexan-5-ol derivative
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-Markovnikov AdditionHexan-6-ol derivative

Radical Addition Reactions

In the presence of a radical initiator, the terminal alkene can undergo free-radical addition. ucr.eduinflibnet.ac.in

Anti-Markovnikov Hydrobromination: A classic example is the addition of HBr in the presence of peroxides (ROOR). inflibnet.ac.in This reaction proceeds via a radical chain mechanism and results in anti-Markovnikov addition, where the bromine atom adds to the terminal carbon. inflibnet.ac.inyoutube.com The peroxide initiates the formation of a bromine radical (Br•). This radical then adds to the terminal carbon of the alkene, forming a more stable secondary alkyl radical intermediate. inflibnet.ac.in This radical then abstracts a hydrogen atom from another molecule of HBr, propagating the chain and forming the 1-bromohexane (B126081) derivative. youtube.com

Addition of Halomethanes: Polyhalomethanes like carbon tetrachloride (CCl₄) or bromoform (B151600) (CHBr₃) can also add across the double bond under radical conditions, a reaction known as the Kharasch addition. inflibnet.ac.inwikipedia.org This metal-catalyzed process also proceeds in an anti-Markovnikov fashion, adding a trihalomethyl group to the terminal carbon. wikipedia.org

Olefin Metathesis and Polymerization Processes

The terminal alkene of this compound is susceptible to olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by metal alkylidene complexes, most notably those containing ruthenium or molybdenum. researchgate.netwikipedia.org This reactivity allows the compound to participate in several metathesis-based transformations, including Ring-Closing Metathesis (RCM) and polymerization processes.

Ring-Closing Metathesis (RCM): When appropriately functionalized, for instance by attaching another alkenyl group to the nitrogen atom, the resulting diene can undergo intramolecular RCM. This reaction is a highly effective strategy for the synthesis of unsaturated nitrogen heterocycles. wikipedia.orgnih.gov For a derivative of this compound, this would typically lead to the formation of a substituted 1-ethyl-2,3,4,5-tetrahydro-1H-azepine, a seven-membered ring. The reaction proceeds through a metallacyclobutane intermediate, releasing a volatile byproduct like ethylene. wikipedia.org The efficiency and success of RCM can be influenced by the catalyst used, with second-generation Grubbs and Hoveyda-Grubbs catalysts often showing high efficacy for nitrogen-containing substrates. nih.govrsc.org

Polymerization: this compound can also be involved in polymerization reactions such as Acyclic Diene Metathesis (ADMET) polymerization. In ADMET, intermolecular metathesis between bifunctional molecules like dienes leads to the formation of long polymer chains with the elimination of a small olefin like ethylene. While direct polymerization of this compound via ADMET is not extensively documented, the reactivity of its terminal olefin makes it a potential monomer for such processes. Another related process is Ring-Opening Metathesis Polymerization (ROMP), where a cyclic olefin is opened to form a polymer. caltech.edu While the parent molecule itself does not undergo ROMP, the cyclic products derived from its RCM could potentially serve as monomers for ROMP. caltech.edu

Table 1: Olefin Metathesis Reactions Involving Amino-Olefins
Metathesis TypeDescriptionPotential Product from this compound DerivativeKey Catalyst Type
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin (e.g., ethylene). wikipedia.orgSubstituted TetrahydroazepinesGrubbs or Hoveyda-Grubbs Ruthenium Catalysts nih.govrsc.org
Acyclic Diene Metathesis (ADMET)Intermolecular condensation polymerization of α,ω-dienes.Unsaturated PolyaminesRuthenium or Molybdenum Alkylidenes
Ring-Opening Metathesis Polymerization (ROMP)Polymerization of cyclic olefins driven by ring strain relief. caltech.eduPolymers from cyclic RCM productsRuthenium or Tungsten Catalysts ru.nl

Intramolecular Cyclization Reactions Involving Both Functional Groups

The presence of both an amine and an alkene in a single molecule allows for intramolecular cyclization reactions, providing a direct route to valuable nitrogen-containing heterocyclic compounds such as pyrrolidines and piperidines. nih.govorganic-chemistry.org These transformations can be initiated by various means, including acid catalysis or transition metal catalysis.

The intramolecular reaction between the amine and the olefin can proceed through several mechanisms. In an acid-catalyzed process, protonation of the double bond can lead to the formation of a secondary carbocation at the C5 position. Subsequent intramolecular nucleophilic attack by the nitrogen atom would result in the formation of a six-membered piperidine (B6355638) ring (specifically, a 1-ethyl-2-methylpiperidine). Alternatively, an anti-Markovnikov addition pathway, often promoted by radical initiators or specific catalysts, could lead to a carbocation or radical at the C6 position, which upon cyclization would form a seven-membered azepane ring.

Another important pathway is the aza-Prins cyclization. Under acidic conditions and in the presence of an aldehyde, the amine can form an iminium ion. The tethered alkene can then attack this electrophilic iminium ion, leading to a cyclization event and subsequent trapping to yield substituted piperidines or pyrrolidines.

Transition metals are widely used to catalyze the intramolecular cyclization of amino-olefins, often with high efficiency and stereoselectivity. acs.org

Palladium-Catalyzed Cyclization: Palladium catalysts can mediate the intramolecular aminocarbonylation or aminoarylation of alkenes. acs.orgumich.edu For example, in the presence of a palladium catalyst and an aryl bromide, an intramolecular aminoarylation could occur where the amine adds across the double bond, and the aryl group is installed at one of the carbons of the original double bond, forming a substituted piperidine. acs.org

Copper-Catalyzed Cyclization: Copper catalysts are also effective for the synthesis of nitrogen heterocycles. researchgate.netsemanticscholar.org For instance, copper-catalyzed tandem amination reactions can be used to construct substituted pyrrolidines from primary-amine-tethered alkynes. researchgate.net While the substrate is an alkene, related copper-catalyzed hydroamination processes can be envisioned for this compound.

Rhodium and Iridium-Catalyzed Hydroamination: Rhodium and iridium complexes are known to catalyze intramolecular hydroamination, where the N-H bond of the amine adds across the C=C double bond. acs.org Depending on the catalyst system and conditions, this can proceed with either Markovnikov or anti-Markovnikov selectivity, leading to different ring sizes. For this compound, Markovnikov addition would yield a 1-ethyl-2-methylpiperidine, while anti-Markovnikov addition would produce a 1-ethyl-azepane.

Table 2: Metal-Catalyzed Intramolecular Cyclizations of Amino-Olefins
Catalyst SystemReaction TypeTypical ProductReference
Palladium(II) Acetate / LigandsIntramolecular AminoarylationSubstituted Pyrrolidines/Piperidines acs.orgumich.edu
Copper(I) or (II) SaltsOxidative Cyclization / AminationSubstituted Pyrrolidines/Piperidines researchgate.netsemanticscholar.org
Rhodium(I) or Iridium(I) ComplexesIntramolecular HydroaminationPyrrolidines/Piperidines/Azepanes acs.org
Cobalt(II) ComplexesRadical C-H AminationCyclic Sulfamides (from sulfonamide precursors) semanticscholar.org

Role as a Nucleophile and Base in Organic Transformations

The secondary amine group in this compound defines its character as both a base and a nucleophile, owing to the lone pair of electrons on the nitrogen atom. routledge.com

As a base , it can accept a proton from an acid. This basicity is a fundamental property that influences its behavior in various reaction media. For instance, it can act as an acid scavenger in reactions that produce acidic byproducts, such as in acylation reactions.

As a nucleophile , the nitrogen atom can attack electron-deficient centers. This reactivity is central to many classic organic transformations:

Acylation: this compound can react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution reaction. This results in the formation of an amide, specifically N-ethyl-N-(hex-5-en-1-yl)acetamide if acetyl chloride is used.

Alkylation: The amine can be alkylated by reacting with alkyl halides, leading to the formation of a tertiary amine and, upon further alkylation, a quaternary ammonium salt.

Michael Addition: As a nucleophile, it can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.

Formation of Imines and Enamines: In reactions with aldehydes or ketones, the secondary amine can form an iminium ion, a key intermediate in reactions like the Mannich reaction or the Stork enamine synthesis. diva-portal.org

The dual functionality of the molecule allows the amine to act as an internal nucleophile for the tethered alkene, as discussed in the cyclization sections, or as an intermolecular nucleophile or base in a wide array of other organic transformations. researchgate.netrsc.org

Derivatization and Functionalization Strategies Based on Ethyl Hex 5 En 1 Yl Amine

Synthesis of Substituted Ethyl(hex-5-en-1-yl)amine Derivatives

The secondary amine group in this compound is a prime site for derivatization, allowing for the introduction of various functional groups through reactions like acylation and sulfonylation. These modifications can alter the molecule's physical and chemical properties, serving as a basis for developing new chemical entities.

N-Acylation: The reaction of a secondary amine with an acylating agent, such as an acid chloride or anhydride (B1165640), is a fundamental method for forming amides. For instance, reacting this compound with acetic anhydride would yield the corresponding N-acetyl derivative, N-ethyl-N-(hex-5-en-1-yl)acetamide. This type of transformation is well-documented for structurally similar amines, where N-phenyl-α-2-propen-1-ylbenzenepropanamines were efficiently converted to their respective acetamides using acetic anhydride under reflux conditions, achieving yields between 66-92%. scielo.org.co

N-Sulfonylation: Another key derivatization involves the reaction of the amine with a sulfonyl chloride to produce a sulfonamide. This reaction is demonstrated in the synthesis of N-(Hex-5-en-1-yl)benzenesulfonamide from the parent primary amine, hex-5-en-1-ylamine. The procedure involves dissolving the amine in a solvent like dichloromethane (B109758) (DCM), followed by the addition of benzenesulfonyl chloride and a base such as triethylamine (B128534) to neutralize the HCl byproduct. A similar protocol would be applicable to this compound to generate N-ethyl-N-(hex-5-en-1-yl)benzenesulfonamide, a derivative where the nitrogen atom's properties are significantly modified by the strongly electron-withdrawing sulfonyl group.

The table below summarizes these representative derivatization strategies.

Reaction Type Starting Amine Reagent Typical Conditions Product Class Reference
N-AcylationN-phenyl-α-2-propen-1-ylbenzenepropanamine (analog)Acetic AnhydrideReflux (140°C), 4-6 hN-Aryl-N-alkenylacetamide scielo.org.co
N-SulfonylationHex-5-en-1-ylamine (precursor)Benzenesulfonyl Chloride, TriethylamineDichloromethane (DCM), 0°C to RT, 16 hN-Alkenylsulfonamide

Preparation of Heterocyclic Compounds Utilizing Unsaturated Amine Scaffolds

The dual functionality of this compound makes it an excellent starting material for synthesizing nitrogen-containing heterocycles, particularly substituted piperidines. Intramolecular cyclization reactions can forge a new ring by forming a bond between the nitrogen atom (or a derivative) and the terminal alkene.

Aza-Prins Cyclization: A prominent strategy for this transformation is the aza-Prins cyclization. This reaction typically involves the formation of an N-acyliminium ion intermediate by reacting the amine with an aldehyde under acidic conditions. For secondary amines like this compound, prior conversion to a sulfonamide (e.g., N-ethyl-N-(hex-5-en-1-yl)benzenesulfonamide) is often necessary to facilitate the formation of the reactive iminium species. nih.gov The terminal double bond then acts as an intramolecular nucleophile, attacking the iminium carbon to trigger cyclization and form a six-membered piperidine (B6355638) ring. The reaction of an N-sulfonylated hexenylamine analog with an aldehyde in the presence of a Lewis acid like BF₃·OEt₂ has been shown to produce substituted piperidines. This powerful method allows for the rapid construction of molecular complexity from simple, linear precursors. nih.gov

Other Cyclization Methods: Beyond the aza-Prins reaction, other methodologies exist for the cyclization of unsaturated amines. Organolanthanide-catalyzed intramolecular hydroamination offers a direct route to cyclized products. For example, 2,2-dimethyl-hex-4-enylamine undergoes cyclization to form a substituted pyrrolidine (B122466), demonstrating a metal-catalyzed approach to forming N-heterocycles from unsaturated amines. amazonaws.com Similarly, selenium-mediated cyclizations of hexenylamines are known to produce substituted piperidines. uq.edu.au These diverse strategies highlight the potential of the this compound scaffold in the synthesis of a variety of heterocyclic structures. researchgate.netorganic-chemistry.org

The following table outlines potential strategies for heterocyclic synthesis.

Cyclization Strategy Required Modification/Reagents Key Intermediate Resulting Heterocycle Reference
Aza-Prins CyclizationN-Sulfonylation, Aldehyde, Lewis Acid (e.g., BF₃·OEt₂)N-Sulfonyliminium ionSubstituted Piperidine nih.gov
Iron-Mediated Silyl Aza-PrinsAldehyde, Iron(III) salt catalystIminium ionTetrahydroazepine (from C7 amine) csic.esorganic-chemistry.org
Organolanthanide-Catalyzed HydroaminationOrganolanthanide complex (e.g., Cp′₂LnCH(TMS)₂)Metal-Amido ComplexSubstituted Pyrrolidine/Piperidine amazonaws.com

Development of Polymeric Materials from Unsaturated Amine Monomers

The terminal alkene functionality in this compound positions it as a candidate monomer for the synthesis of functional polymers. The incorporation of amine groups into a polymer backbone can introduce valuable properties such as adhesiveness, self-healing capabilities, and altered rheology due to hydrogen bonding. acs.orgsci-hub.red

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is highly tolerant of various functional groups, making it suitable for monomers like this compound. researchgate.netmdpi.com Since ADMET polymerization proceeds via the reaction of α,ω-dienes with the elimination of ethylene, the target compound, being a mono-ene, would act as a chain-capping agent, controlling the molecular weight of a polymer. scirp.org However, it could be used as a comonomer to introduce pendant ethylamine (B1201723) groups into a polyolefin chain. Alternatively, this compound could be chemically converted into a symmetrical α,ω-diene monomer suitable for ADMET homopolymerization. For example, reaction with a di-acid chloride could link two molecules of the amine, creating a diene monomer that could then be polymerized using a Grubbs or Hoveyda-Grubbs catalyst. nih.gov

Other Polymerization Approaches: The synthesis of amine-functionalized polymers has also been achieved through Ring-Opening Metathesis Polymerization (ROMP) of functionalized cyclic alkenes. acs.orgresearchgate.net Although not directly applicable to the acyclic this compound, these studies demonstrate that modern metathesis catalysts can be compatible with amine functionalities. It is a long-standing challenge that unprotected amines can inhibit or deactivate certain polymerization catalysts, particularly traditional Ziegler-Natta systems. sci-hub.red Therefore, successful polymerization of an amine-containing monomer often relies on the careful selection of a robust catalyst or the use of a protecting group strategy. Titanium-catalyzed hydroaminoalkylation has also emerged as a powerful, atom-economical route to prepare amine-containing monomers and polymers. rsc.org

This table summarizes potential polymerization routes involving an unsaturated amine monomer.

Polymerization Method Monomer Strategy Catalyst Example Potential Polymer Architecture Reference
ADMET PolymerizationUse as a comonomer with an α,ω-dieneHoveyda-Grubbs 2nd Gen. (HG2)Linear copolymer with pendant amine groups scirp.orgnih.gov
ADMET PolymerizationConversion to a symmetrical α,ω-dieneHoveyda-Grubbs 2nd Gen. (HG2)Linear homopolymer with amine groups in the backbone mdpi.comnih.gov
ROMP (by analogy)Synthesis of a functionalized cyclic olefin monomerGrubbs-type catalystsPolymer with pendant amine groups acs.orgsci-hub.redresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural and Mechanistic Elucidation of Ethyl Hex 5 En 1 Yl Amine Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl(hex-5-en-1-yl)amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the carbon skeleton and the position of functional groups.

In the case of this compound, ¹H NMR would be expected to show distinct signals for the protons of the ethyl group and the hexenyl chain. The terminal vinyl protons (=CH₂) would appear in the characteristic downfield region for alkenes (typically δ 4.9-5.1 ppm), and the internal vinyl proton (-CH=) would be observed as a complex multiplet further downfield (around δ 5.8 ppm) due to coupling with adjacent protons. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂-) would also have a characteristic chemical shift.

For more complex molecules containing a hexenyl moiety, such as N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide, detailed ¹H NMR analysis has been used to study conformational isomers. scielo.org.coscielo.org.co In such studies, the presence of two distinct sets of NMR signals can indicate restricted rotation around an amide bond, leading to different spatial arrangements of the molecule (conformers). scielo.org.coscielo.org.co The coupling constants (J values) between protons, obtained from high-resolution spectra, are crucial for determining dihedral angles and thus the preferred 3D structure of the molecule in solution. scielo.org.coscielo.org.co Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethyl)1.1Triplet
CH₂ (ethyl, next to N)2.6Quartet
CH₂ (C1, next to N)2.6Triplet
CH₂ (C2)1.5Multiplet
CH₂ (C3)1.4Multiplet
CH₂ (C4)2.1Multiplet
CH (C5)5.8Multiplet
CH₂ (C6)5.0Multiplet
NH1.2 (variable)Broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (methyl, ethyl)15
C (methylene, ethyl)44
C1 (methylene, hexenyl)50
C2 (methylene, hexenyl)30
C3 (methylene, hexenyl)26
C4 (methylene, hexenyl)33
C5 (vinyl)138
C6 (vinyl)115

Conformational studies on related N-acyl-piperidines have demonstrated the power of variable-temperature NMR and Nuclear Overhauser Effect (NOE) experiments to understand the equilibrium between different amide bond rotamers (E/Z isomers). nih.gov These techniques reveal through-space interactions between protons, providing critical data to support computational models of molecular conformation. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, it would be used to confirm the identity of the synthesized product by matching its molecular weight to the calculated value (127.23 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum (typically using Electron Ionization, EI) provides structural information. For an amine like this compound, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This would lead to the formation of stable iminium ions. The most abundant fragment ion for the saturated analogue, N-ethylhexylamine, is observed at a mass-to-charge ratio (m/z) that corresponds to this alpha-cleavage. nist.gov

In synthetic chemistry, MS, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for monitoring the progress of a reaction. For instance, in the synthesis of flame retardants from hex-5-en-1-amine, pyrolysis GC-MS was used to identify the decomposition products, revealing the mechanistic pathways of degradation. utwente.nl Similarly, in the synthesis of complex molecules where a hexenyl group is introduced, Electrospray Ionization (ESI) mass spectrometry is routinely used to monitor the reaction and confirm the mass of the products. acs.org

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/zIonDescription
127[M]⁺˙Molecular Ion
112[M - CH₃]⁺Loss of a methyl group
86[CH₂=N⁺(H)CH₂CH₃]Alpha-cleavage
72[CH₃CH₂NHCH₂]⁺Alpha-cleavage
58[CH₂=N⁺HCH₂CH₃]Rearrangement and cleavage

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) in Mechanistic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the FTIR spectrum would show characteristic absorption bands confirming its key structural features.

The N-H stretch of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretches of the alkyl and vinyl groups would be observed just below and just above 3000 cm⁻¹, respectively. A key diagnostic peak would be the C=C stretch of the terminal alkene at approximately 1640 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

In mechanistic studies, FTIR is used to track the appearance of product functional groups and the disappearance of reactant functional groups. For example, in the synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, the disappearance of the N-H bands of the starting amine and the appearance of a strong carbonyl (C=O) band for the amide product around 1650 cm⁻¹ would confirm the progress of the N-acetylation reaction. scielo.org.coscielo.org.co In studies of phosphorus-based flame retardants, hot-stage FTIR was used to analyze the gases evolved during thermal decomposition, providing insight into the breakdown mechanism. mpg.de

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Moderate
C-H (sp²)Stretch3010 - 3095Medium
C-H (sp³)Stretch2850 - 2960Strong
C=CStretch1640 - 1680Medium, Sharp
N-HBend1550 - 1650Variable
C-NStretch1020 - 1250Medium
=C-HBend910 - 990Strong

Chromatographic Methods for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation of the target compound from starting materials, by-products, and solvents, as well as for assessing its final purity.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID), it is a robust method for quantifying the purity of a sample. The retention time of the compound is characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. In the synthesis of related acetamides, GC was used to monitor the purity of the final products, which was found to be higher than 98%. scielo.org.coscielo.org.co

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative separations. For amines, reversed-phase HPLC is common, often requiring the use of mobile phase additives to improve peak shape and retention. For instance, in the analysis of polyfunctional amines, acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to protonate the amine groups, which reduces tailing on silica-based columns. Chiral HPLC, using a chiral stationary phase, would be the method of choice to separate the enantiomers of this compound if it were synthesized in a racemic form. acs.org

Thin-Layer Chromatography (TLC) is a quick, inexpensive method used to monitor reaction progress and determine the appropriate solvent system for column chromatography. For an amine, a typical mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of a base (like triethylamine) added to prevent streaking of the basic amine spot on the acidic silica (B1680970) plate. scholaris.ca

Column Chromatography is the standard method for purifying compounds in a research laboratory. Based on TLC analysis, a solvent system is chosen to separate this compound from any impurities. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and the chosen solvent mixture is passed through, eluting the separated compounds. scielo.org.coscielo.org.co

Computational and Theoretical Investigations of Ethyl Hex 5 En 1 Yl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of Ethyl(hex-5-en-1-yl)amine. These computational methods provide a quantitative description of the molecule's electron distribution, orbital energies, and thermodynamic stability. nrel.govnih.gov

Detailed research findings from DFT calculations on analogous secondary amines reveal key electronic characteristics. The nitrogen atom, with its lone pair of electrons, is the center of nucleophilicity. The calculated net atomic charge on the nitrogen is typically negative, indicating its electron-rich nature, which is a primary determinant of its reactivity. The presence of the electron-donating ethyl and hexenyl groups further enhances the electron density on the nitrogen atom.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity. For unsaturated amines, the HOMO is generally localized on the nitrogen lone pair, while the LUMO is often associated with the σ* orbitals of the C-N or C-H bonds. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov Quantum chemical calculations on similar aliphatic amines have shown that increasing the length of the hydrocarbon chain can influence the HOMO energy and, consequently, the electron-donating ability of the amine. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Secondary Alkenyl Amine Note: These values are illustrative and based on typical results for structurally similar compounds calculated at the M06-2X/def2-TZVP level of theory. nih.gov

PropertyValueDescription
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital, primarily located on the nitrogen lone pair.
LUMO Energy 1.5 eVEnergy of the lowest unoccupied molecular orbital, associated with antibonding orbitals.
HOMO-LUMO Gap 7.7 eVIndicates the molecule's electronic stability and resistance to excitation.
Dipole Moment 1.2 DRepresents the overall polarity of the molecule, arising from charge separation.
Mulliken Charge on N -0.45 eIndicates a significant partial negative charge on the nitrogen atom, making it a nucleophilic center.
C-N Bond Length 1.46 ÅThe calculated equilibrium distance between the carbon and nitrogen atoms.

Conformational Landscape Analysis and Isomerism

The flexibility of this compound, stemming from several rotatable single bonds, gives rise to a complex conformational landscape. Computational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them.

The primary sources of isomerism are the rotations around the C-N bond and the four C-C single bonds within the hexenyl chain. Each rotation leads to different spatial arrangements of the atoms, known as conformers or rotamers, which exist in equilibrium. The relative stability of these conformers is determined by a delicate balance of steric hindrance, hyperconjugation, and weak intramolecular interactions.

Computational studies on flexible alkyl chains and amines have shown that extended, anti-periplanar (staggered) conformations are generally lower in energy than eclipsed or gauche conformations due to minimized steric repulsion. imperial.ac.uk For this compound, this would correspond to a stretched-out hexenyl chain. However, gauche conformations can sometimes be stabilized by intramolecular hydrogen bonding or other non-covalent interactions, although this is less likely in a simple alkenyl amine. mdpi.com

The energy required to rotate around a specific bond is known as the rotational barrier. DFT calculations can accurately predict these barriers, which are crucial for understanding the molecule's dynamic behavior. biomedres.us For example, the barrier to rotation around the C-N bond in secondary amines is influenced by the size of the substituent groups attached to the nitrogen. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound Note: These are representative relative free energies (ΔG) for plausible conformations of a flexible alkenyl amine, illustrating the energetic differences between spatial arrangements.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Description
Anti-Anti ~180°, ~180°0.00The most stable, fully extended chain conformation.
Anti-Gauche ~180°, ~60°0.6 - 0.9A gauche interaction introduces minor steric strain.
Gauche-Gauche ~60°, ~60°1.5 - 2.0Higher energy due to increased steric repulsion (syn-pentane-like interaction).

Mechanistic Pathways of Key Reactions Involving Unsaturated Amines

Computational chemistry provides powerful tools to investigate the detailed mechanisms of reactions involving unsaturated amines like this compound. By calculating the energies of reactants, products, transition states, and intermediates, a complete picture of the reaction pathway can be constructed. e3s-conferences.orgcityu.edu.hk

A significant reaction for this molecule is intramolecular cyclization, where the amine nitrogen attacks the terminal double bond to form a nitrogen-containing ring (a substituted pyrrolidine (B122466) or piperidine). DFT calculations can be used to explore different possible mechanisms for this cyclization, such as:

Radical Cyclization: Involving the formation of a nitrogen-centered radical which then adds to the alkene.

Acid-Catalyzed Cyclization: Protonation of the double bond creates a carbocation that is subsequently attacked by the nucleophilic amine.

Transition-Metal-Catalyzed Cyclization: A metal catalyst activates the amine or alkene, facilitating C-N bond formation through intermediates like metallacycles. nih.gov

These studies allow for the determination of activation energies (the energy barriers of transition states), which dictate the reaction rate. nih.gov For example, DFT calculations on the hydroamination of alkenes have shown that the cycloaddition step can be rate-determining, and its energy barrier is significantly higher for unactivated alkenes compared to more reactive substrates like allenes or alkynes. nih.gov

Another key reaction class is intermolecular additions, such as hydroamination, where the N-H bond adds across an external alkene. Theoretical studies have elucidated mechanisms involving nucleophilic attack of the amine on a metal-coordinated alkene or migratory insertion of the alkene into a metal-amide bond. acs.org

Table 3: Representative Calculated Activation Energies for Key Mechanistic Steps Note: These values are illustrative examples derived from DFT studies on reactions of similar unsaturated amines.

Reaction StepMechanism TypeTypical Activation Energy (ΔG‡, kcal/mol)Description
Intramolecular C-N Cyclization Radical-mediated15 - 20Formation of a five- or six-membered ring via an aminyl radical intermediate.
Intramolecular C-N Cyclization Metal-catalyzed10 - 25The barrier is highly dependent on the specific catalyst and reaction conditions. nih.gov
Amine-Borane Adduct Formation Lewis Acid-Base Reaction~5Initial complexation step in borane-catalyzed reactions. frontiersin.org
Proton Transfer to Alkene Acid-catalyzed> 30High barrier for direct protonation of an unactivated double bond.

Molecular Dynamics Simulations of Intermolecular Interactions and Reaction Dynamics

While quantum chemical calculations excel at describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of ensembles of molecules over time. ulisboa.pt MD simulations provide a dynamic picture of intermolecular interactions, solvation effects, and the conformational flexibility of this compound in a condensed phase (e.g., in a solvent).

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are described by a "force field". ulisboa.pt For this compound in an aqueous solution, MD simulations can reveal:

Solvation Structure: How water molecules arrange around the amine. The nitrogen's lone pair and the N-H proton can act as hydrogen bond acceptors and donors, respectively, leading to a structured solvation shell. nih.gov

Intermolecular Interactions: The strength and lifetime of hydrogen bonds and van der Waals interactions between the amine and solvent molecules can be quantified. nih.gov

Molecular Dynamics: The simulation tracks the molecule's translational motion (diffusion) and internal motions, such as the rapid conformational changes of the flexible hexenyl chain.

MD simulations can also be used to model reaction dynamics. By combining MD with quantum mechanics (QM/MM methods) or using reactive force fields, it is possible to simulate chemical processes like bond formation and cleavage in a complex environment. aip.orgmdpi.com For example, such a simulation could model the approach and interaction of a catalyst with the unsaturated amine prior to a cyclization reaction.

Table 4: Typical Parameters and Outputs for an MD Simulation of an Amine in Water Note: This table presents a representative setup for a classical MD simulation.

Parameter/OutputTypical Value/DescriptionPurpose
Force Field OPLS-AA, AMBER, CHARMMA set of equations and parameters used to calculate the potential energy of the system.
Solvent Model TIP3P, SPC/EA model representing water molecules in the simulation.
Simulation Box Cubic, ~40 Å side lengthA periodic box containing one amine molecule and thousands of solvent molecules.
Temperature 298 K (25 °C)Controlled using a thermostat (e.g., Nosé-Hoover).
Pressure 1 atmControlled using a barostat (e.g., Parrinello-Rahman).
Simulation Time 100 nsThe duration over which the atomic motions are simulated.
Output: RDF Radial Distribution FunctionDescribes the probability of finding a solvent atom at a certain distance from an amine atom (e.g., N or H).
Output: Diffusion Coefficient ~1 x 10⁻⁵ cm²/sMeasures the rate at which the amine moves through the solvent.

Applications of Ethyl Hex 5 En 1 Yl Amine As a Versatile Chemical Intermediate in Advanced Organic Synthesis

Building Block for Complex Polyfunctional Molecules

The dual reactivity of Ethyl(hex-5-en-1-yl)amine, stemming from its secondary amine and terminal alkene moieties, allows it to serve as a versatile scaffold for the synthesis of complex polyfunctional molecules. Both the nucleophilic nitrogen and the reactive double bond can participate in a variety of bond-forming reactions, either sequentially or in tandem, to construct intricate molecular architectures.

The secondary amine provides a reactive site for N-alkylation, acylation, and condensation reactions, allowing for the introduction of a wide array of substituents. libretexts.orgmsu.edumnstate.edu For instance, reaction with acid chlorides or anhydrides yields amides, while reaction with alkyl halides can introduce further alkyl groups. msu.edubritannica.com The terminal alkene is susceptible to a broad range of transformations common to olefins, including hydrogenation, hydrohalogenation, epoxidation, and various metal-catalyzed cross-coupling and addition reactions. organic-chemistry.orgfiveable.melibretexts.orgorganic-chemistry.org

One powerful synthetic strategy that leverages both functional groups is hydroaminomethylation. This one-pot reaction involves the hydroformylation of the alkene to an aldehyde, which then undergoes reductive amination with a primary or secondary amine. researchgate.netnih.govnih.govacs.org In the context of this compound, an intramolecular hydroaminomethylation could potentially lead to the formation of cyclic structures, while an intermolecular reaction with another amine could introduce additional functionality. The synthesis of amines through hydroaminomethylation is an atom-economical process of significant industrial interest. nih.govacs.org Recent advancements have even combined hydroformylation with biocatalytic transamination to produce primary amines from alkenes in a one-pot process. rsc.org

Furthermore, the presence of both a nucleophilic amine and an alkene within the same molecule opens pathways for various cyclization reactions. sci-hub.stacs.orgnsf.govcsic.es Depending on the reaction conditions and catalysts employed, different ring systems can be accessed. For example, acid-catalyzed intramolecular hydroamination could lead to the formation of substituted piperidines. Such cyclization strategies are fundamental in the synthesis of alkaloids and other biologically active nitrogen-containing heterocycles.

Potential Transformations of this compound for the Synthesis of Polyfunctional Molecules
Reaction TypeReagents and ConditionsPotential Product ClassSignificance
Intramolecular HydroaminomethylationCO, H₂, Rh or Ru catalystCyclic amines (e.g., substituted piperidines)Atom-economical synthesis of N-heterocycles
Intermolecular HydroaminomethylationAlkene, CO, H₂, Rh or Ru catalystHigher order aminesBuilds molecular complexity in a single step
Acylation followed by Alkene Functionalization1. Acyl chloride, base 2. e.g., m-CPBAAmido-epoxidesIntroduction of multiple, orthogonal functional groups
Electrophilic CyclizationI₂, NaHCO₃Iodinated N-heterocyclesStereocontrolled synthesis of functionalized heterocycles

Ligand Design and Coordination Chemistry

The structure of this compound, featuring a soft π-system (the alkene) and a hard Lewis basic site (the secondary amine), makes it an attractive candidate for the design of hybrid ligands in coordination chemistry. The nitrogen atom, with its lone pair of electrons, can readily coordinate to a variety of metal centers. Simultaneously, the terminal double bond can also engage in π-coordination with transition metals. This dual-coordination capability allows for the formation of chelate complexes, which often exhibit enhanced stability compared to complexes with monodentate ligands.

The length and flexibility of the hexenyl chain can influence the geometry and stability of the resulting metallacycles. The specific coordination mode will depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with late transition metals such as palladium or platinum, both the nitrogen and the alkene could coordinate to form a stable chelate ring, which can be advantageous in catalysis.

The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the nitrogen atom further enhances its utility. For example, the introduction of bulky groups on the nitrogen could create a specific steric environment around the metal center, influencing the selectivity of a catalytic reaction.

Potential Coordination Modes of this compound
Coordination ModeDescriptionPotential Metal PartnersApplication
N-monodentateCoordination through the nitrogen lone pair only.Various transition metals (e.g., Cu, Zn, Ni)General complex formation
(N, π-alkene)-bidentate (Chelating)Simultaneous coordination of the nitrogen and the alkene double bond to the same metal center.Late transition metals (e.g., Pd, Pt, Rh)Catalysis, stabilization of reactive intermediates
BridgingThe nitrogen coordinates to one metal center while the alkene coordinates to another.Metal clusters or polynuclear complexesFormation of coordination polymers or multimetallic catalysts

Role in Catalyst Systems and Organocatalysis

Secondary amines are a well-established class of organocatalysts, most notably for their role in enamine and iminium ion catalysis. wikipedia.orgrsc.orgrsc.org this compound, being a secondary amine, can participate in these catalytic cycles. In enamine catalysis, the secondary amine reversibly reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. masterorganicchemistry.comacs.org This enamine can then react with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. acs.org

The general mechanism for enamine catalysis is as follows:

Enamine Formation: The secondary amine catalyst reacts with a carbonyl compound to form a carbinolamine, which then dehydrates to form an enamine. masterorganicchemistry.com

Nucleophilic Attack: The electron-rich enamine attacks an electrophile.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the secondary amine catalyst.

The presence of the hexenyl chain in this compound offers opportunities for catalyst modification and immobilization. The terminal alkene can be used as a handle to attach the catalyst to a solid support, such as a polymer resin. This would facilitate catalyst recovery and reuse, which is a key principle of green chemistry. Additionally, the alkene could be involved in tandem catalytic processes where the organocatalytic cycle is combined with a metal-catalyzed reaction involving the double bond. nih.gov

Enamine Catalytic Cycle with a Secondary Amine Catalyst
StepDescriptionReactantsIntermediates/Products
1Formation of an iminium ion and subsequent deprotonation to form an enamine.Secondary amine, Aldehyde/KetoneIminium ion, Enamine
2The nucleophilic enamine attacks an electrophile.Enamine, ElectrophileNew C-C bond formation, Iminium ion intermediate
3Hydrolysis of the iminium ion.Iminium ion, Waterα-functionalized carbonyl compound, Regenerated secondary amine catalyst

Precursor for Advanced Materials and Chemical Reagents

The bifunctional nature of this compound also makes it a promising precursor for the synthesis of advanced materials and specialized chemical reagents. The amine and alkene groups can be independently or concurrently polymerized to create functional polymers. For instance, the amine functionality can be used in step-growth polymerization to form polyamides or polyureas, while the terminal alkene can undergo chain-growth polymerization. researcher.liferesearchgate.net This could lead to the development of cross-linked polymers or polymers with pendant reactive groups.

Amine-functionalized polymers have a wide range of applications, including as adsorbents for carbon dioxide capture, as catalysts, and in drug delivery systems. researcher.lifersc.orgmdpi.comrsc.org The incorporation of this compound into a polymer backbone could impart specific properties, such as hydrophobicity from the hexyl chain and reactivity from the unreacted functional groups.

In the realm of surfactants, fatty amines and their derivatives are important intermediates. whamine.comalfa-chemistry.com The structure of this compound, with its hydrocarbon tail and polar amine head, is reminiscent of a cationic surfactant. The terminal alkene could be further functionalized, for example by sulfonation, to create anionic surfactants. The ability to chemically modify both ends of the molecule provides a route to novel amphiphilic structures with tailored properties for applications in emulsification, foaming, and as detergents. nih.govgoogle.comarpnjournals.org

Potential Material and Reagent Applications of this compound
Application AreaSynthetic StrategyResulting Material/ReagentPotential Properties/Uses
Functional PolymersPolycondensation of the amine group or polymerization of the alkene group.Polyamides, Polyalkenes with pendant amine groups.Adsorbents, catalyst supports, coatings.
SurfactantsFunctionalization of the alkene (e.g., sulfonation) or quaternization of the amine.Anionic or cationic surfactants.Emulsifiers, detergents, wetting agents.
Cross-linking AgentsReaction of both the amine and alkene groups in a polymerization process.Cross-linked polymer networks.Hydrogels, resins with enhanced mechanical properties.

Q & A

Q. What are the critical parameters for designing dose-response studies with this compound in in vivo models?

  • Methodological Answer :
  • Dosing Range : Start with 0.1–100 mg/kg (oral or intraperitoneal) based on LD₅₀ estimates from acute toxicity studies .
  • Endpoint Selection : Measure biomarkers (e.g., plasma amine oxidase levels) and histopathological changes .
  • Control Groups : Include vehicle-only and positive controls (e.g., known GPCR agonists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.